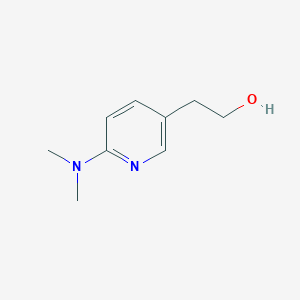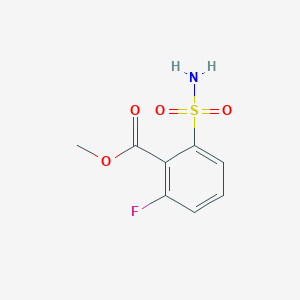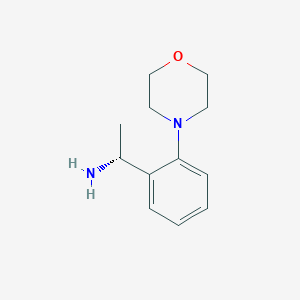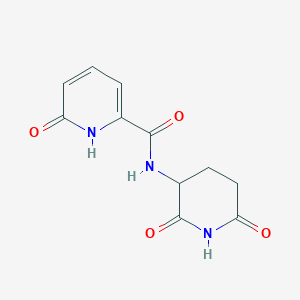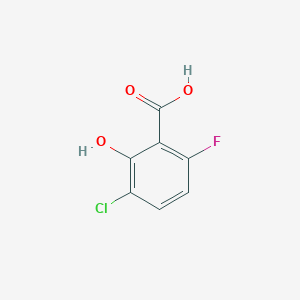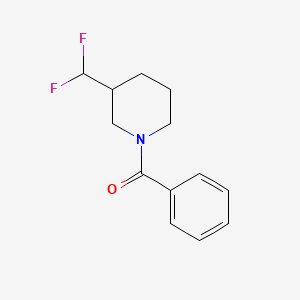![molecular formula C7H9NOS B13612643 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole moiety via a methylene bridge Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Métodos De Preparación
The synthesis of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with a thiazole derivative. One common method includes the use of a base to deprotonate cyclopropanol, followed by nucleophilic substitution with a thiazole-containing electrophile. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The thiazole ring is known to interact with various biological pathways, potentially inhibiting or activating key processes involved in disease progression.
Comparación Con Compuestos Similares
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of a cyclopropane ring and a thiazole moiety, which may confer distinct chemical and biological properties not observed in other thiazole derivatives.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(1-2-7)5-6-8-3-4-10-6/h3-4,9H,1-2,5H2 |
Clave InChI |
YKRGQIQPFJUPLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=NC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




